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For Researchers, Scientists, and Drug Development Professionals

Myosin-X (MYO10) is an unconventional myosin, a member of the superfamily of actin-based

molecular motors. It plays a crucial role in a variety of cellular processes, including filopodia

formation, cell migration, intracellular transport, and mitotic spindle orientation. Its involvement

in cancer cell invasion and metastasis has made it a subject of intense research and a potential

target for therapeutic intervention. This technical guide provides an in-depth overview of the in-

vitro characterization of MYO10, summarizing key quantitative data, detailing experimental

protocols, and visualizing its complex signaling networks.

Quantitative Data Summary
The following tables summarize the key quantitative parameters reported for the in-vitro

characterization of MYO10.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12430409?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Species/System Reference

Biochemical Activity

Maximum ATPase

Activity
~12–14 s⁻¹

Recombinant

truncated MYO10
[1]

ADP Release Rate ~13 s⁻¹
Recombinant

truncated MYO10
[1]

In vitro Motility Rate ~300–1500 nm/s In vitro motility assays [2]

Binding Affinities

MyTH4 Domain to

Microtubules (Kd)
~0.24 µM In vitro binding assay [2]

Dimerization of helical

tail region (Kd)
~0.6 µM In vitro binding assay [2]

Cellular Quantification

Concentration in

Filopodial Tips
~6 µM to 560 µM U2OS cells [3][4][5]

Molecules per

Filopodium

Median of 160

(initiation) to 240

(retraction)

U2OS cells [6]

Percentage in

Filopodia

~6% of total

intracellular MYO10
U2OS cells [3][4][6]

Key Signaling Pathways
MYO10 is a critical node in several signaling pathways that regulate cell adhesion, migration,

and invasion. Its function is intricately linked to the phosphoinositide 3-kinase (PI3K) pathway

and integrin-mediated signaling.

Regulation by PI(3,4,5)P3
The localization and activity of MYO10 are regulated by the signaling lipid phosphatidylinositol

(3,4,5)-trisphosphate (PI(3,4,5)P3). The second pleckstrin homology (PH) domain of MYO10
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specifically binds to PI(3,4,5)P3 at the plasma membrane, which is crucial for its recruitment to

filopodia and subsequent functions.

PI3K PI(3,4,5)P3
Generates Inactive MYO10

(Cytosolic)

Recruits via
PH domain Active MYO10

(Membrane-bound)

Activation

Filopodia Formation
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MYO10 activation and recruitment by PI(3,4,5)P3.

Integrin/Src/FAK Signaling Pathway
MYO10 plays a pivotal role in the integrin signaling pathway, which is essential for cell

adhesion to the extracellular matrix (ECM) and mechanosensing. MYO10 interacts with

integrins and the scaffold protein RACK1 to activate downstream signaling through Src and

Focal Adhesion Kinase (FAK). This pathway is critical for cancer cell invasion and metastasis.

[5][7][8][9]
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MYO10 in the Integrin/Src/FAK signaling pathway.

Experimental Protocols
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This section provides an overview of key experimental methodologies for the in-vitro

characterization of MYO10.

Quantification of MYO10 Protein Levels
A method combining HaloTag labeling, SDS-PAGE, and epifluorescence microscopy allows for

the accurate quantification of total and localized MYO10 protein.[3][4][10]

Experimental Workflow:
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Workflow for MYO10 protein quantification.

Methodology:

Cell Culture and Transfection: Culture cells (e.g., U2OS) and transfect with a plasmid

encoding HaloTag-fused MYO10.

HaloTag Labeling: Label the cells with a fluorescent HaloTag ligand (e.g., TMR-HaloLigand).

Sample Preparation for SDS-PAGE: Lyse a known number of cells and run the lysate on an

SDS-PAGE gel alongside a HaloTag protein standard of known concentration.

Densitometry: Perform densitometry on the fluorescently labeled bands on the gel to

determine the total number of MYO10 molecules per cell.

Epifluorescence Microscopy: Acquire images of the labeled cells using an epifluorescence

microscope.
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Image Analysis: Segment the images to define cellular compartments (e.g., cell body,

filopodia) and measure the fluorescence intensity in each compartment.

Calculation: Correlate the fluorescence intensity from microscopy with the number of

molecules determined by densitometry to calculate the local concentration and number of

MYO10 molecules in different subcellular regions.

Co-Immunoprecipitation (Co-IP) for Interaction Partner
Identification
Co-IP followed by mass spectrometry is a powerful technique to identify proteins that interact

with MYO10.

Experimental Workflow:
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Co-immunoprecipitation workflow for MYO10.

Methodology:

Cell Lysis: Prepare a whole-cell lysate from cells expressing MYO10 under conditions that

preserve protein-protein interactions.
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Immunoprecipitation: Incubate the lysate with an antibody specific to MYO10.

Immune Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the

antibody-MYO10-interacting protein complexes.

Washing: Wash the beads several times to remove non-specifically bound proteins.

Elution: Elute the bound proteins from the beads.

Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass

spectrometry (LC-MS/MS) to identify the interacting partners.

In-vitro Motility Assay
This assay directly visualizes the motor activity of MYO10 by observing the movement of

fluorescently labeled actin filaments over a surface coated with MYO10.

Methodology:

Prepare a flow cell: Construct a small chamber using a glass slide and a coverslip.

Coat with MYO10: Introduce a solution of purified MYO10 into the flow cell and allow it to

adhere to the surface.

Block the surface: Add a blocking agent (e.g., bovine serum albumin) to prevent non-specific

binding of actin filaments.

Introduce actin filaments: Add fluorescently labeled actin filaments to the chamber.

Initiate motility: Add ATP to the chamber to initiate the motor activity of MYO10.

Visualize and record: Use a fluorescence microscope to observe and record the movement

of the actin filaments. The velocity of the filaments can be calculated from the recorded

videos.

ATPase Activity Assay
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The ATPase activity of MYO10 can be measured by quantifying the rate of ATP hydrolysis. A

common method involves measuring the release of inorganic phosphate (Pi).

Methodology:

Reaction Mixture: Prepare a reaction mixture containing purified MYO10, ATP, and a buffer

with appropriate cofactors (e.g., Mg²⁺). The assay can be performed in the presence or

absence of actin to measure basal and actin-activated ATPase activity, respectively.

Incubation: Incubate the reaction mixture at a constant temperature.

Stop Reaction: At different time points, stop the reaction by adding a reagent that quenches

the enzymatic activity (e.g., a strong acid).

Phosphate Detection: Add a reagent that forms a colored or fluorescent complex with the

released inorganic phosphate.

Quantification: Measure the absorbance or fluorescence of the complex and use a standard

curve to determine the concentration of Pi. The rate of ATP hydrolysis can then be

calculated.

This technical guide provides a foundational understanding of the in-vitro characterization of

MYO10. The presented data, signaling pathways, and experimental protocols offer a starting

point for researchers and drug development professionals interested in further exploring the

biology of this important molecular motor and its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Protrusion growth driven by myosin-generated force - PMC [pmc.ncbi.nlm.nih.gov]

2. PtdIns (3,4,5) P3 Recruitment of Myo10 Is Essential for Axon Development - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12430409?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9940483/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3349655/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3349655/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12430409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Hundreds of myosin 10s are pushed to the tips of filopodia and could cause traffic jams on
actin [elifesciences.org]

4. Hundreds of myosin 10s are pushed to the tips of filopodia and could cause traffic jams on
actin - PMC [pmc.ncbi.nlm.nih.gov]

5. Hundreds of myosin 10s are pushed to the tips of filopodia and could cause traffic jams on
actin - PMC [pmc.ncbi.nlm.nih.gov]

6. Myosin 10 uses its MyTH4 and FERM domains differentially to support two aspects of
spindle pole biology required for mitotic spindle bipolarity - PMC [pmc.ncbi.nlm.nih.gov]

7. PtdIns (3,4,5) P3 recruitment of Myo10 is essential for axon development - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. MYO10 contributes to the malignant phenotypes of colorectal cancer via RACK1 by
activating integrin/Src/FAK signaling - PMC [pmc.ncbi.nlm.nih.gov]

9. MYO10 contributes to the malignant phenotypes of colorectal cancer via RACK1 by
activating integrin/Src/FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

10. Hundreds of myosin 10s are pushed to the tips of filopodia and could cause traffic jams
on actin | eLife [elifesciences.org]

To cite this document: BenchChem. [In-vitro Characterization of MYO10: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12430409#in-vitro-characterization-of-my10]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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